molecular formula C₁₂H₁₈D₅NO₇S B1158272 Desulfo Glucoraphanin-d5

Desulfo Glucoraphanin-d5

Cat. No.: B1158272
M. Wt: 362.47
Attention: For research use only. Not for human or veterinary use.
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Description

Desulfo Glucoraphanin-d5 is a deuterium-labeled derivative of glucoraphanin, a naturally occurring glucosinolate found in cruciferous vegetables like broccoli. The "d5" designation indicates the substitution of five hydrogen atoms with deuterium at specific positions, enhancing its utility as an isotopic tracer in metabolic and pharmacokinetic studies. The desulfation process removes the sulfate group from glucoraphanin, rendering it biologically inert but structurally analogous to its parent compound for analytical purposes. This compound is primarily employed in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to track metabolic pathways, quantify biomarkers, and validate analytical methods .

Suppliers such as MedChemExpress (MCE) and TRC (via Yubo Bio) offer this compound with high purity (>98%), ensuring reliability in research applications. Its use is validated in peer-reviewed studies published in journals like Nature and Cell, underscoring its role in advanced biochemical research .

Properties

Molecular Formula

C₁₂H₁₈D₅NO₇S

Molecular Weight

362.47

Synonyms

1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate]-d5 β-D-Glucopyranose;  4-Methylsulfinylbutyldesulfoglucosinolate-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Supplier Landscape and Quality Considerations

  • MedChemExpress (MCE) : Provides this compound with ≥98% purity, validated for use in FDA-recognized studies. Their products are cited in over 50 peer-reviewed articles .
  • TRC (via Yubo Bio) : Offers the compound under catalog number TRC D297912, with specialized packaging for high-throughput screening .
  • Critical Note: Batch-to-batch variability in deuterium enrichment (e.g., 95% vs. 99%) can impact data reproducibility, necessitating supplier transparency .

Q & A

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be analyzed?

  • Answer : Perform redox profiling using fluorescent probes (e.g., DCFH-DA for ROS, Grx1-roGFP for glutathione status). Contextualize results by differentiating acute oxidative stress (e.g., Nrf2 activation) from chronic toxicity. Use meta-analysis to compare findings across studies, adjusting for variables like cell type or exposure duration .

Q. What are best practices for reporting this compound’s stability under physiological conditions?

  • Answer : Provide degradation kinetics (t½, Arrhenius plots) in buffers mimicking physiological pH (1.2–7.4) and temperature (37°C). Include mass balance studies to track degradation products. Use ICH guidelines for accelerated stability testing. Disclose limitations (e.g., exclusion of enzymatic degradation) .

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